1-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

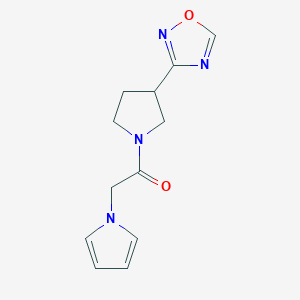

1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a synthetic organic compound featuring a unique structure that combines a pyrrolidine ring, an oxadiazole ring, and a pyrrole ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via cyclization reactions involving amines and dihaloalkanes.

Coupling Reactions: The final step often involves coupling the oxadiazole and pyrrolidine intermediates with a pyrrole derivative using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods: Industrial production methods would likely scale up these laboratory procedures, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.

化学反应分析

Nucleophilic Substitution at the Oxadiazole Ring

The 1,2,4-oxadiazole ring undergoes nucleophilic attacks at electrophilic positions (C-3 or C-5), particularly under acidic or basic conditions. For example:

-

Amine alkylation : Reaction with primary amines (e.g., methylamine) displaces the oxadiazole nitrogen, forming substituted amidine derivatives .

-

Hydrolysis : Acidic hydrolysis cleaves the oxadiazole ring to yield carboxylic acid derivatives, as observed in structurally similar compounds .

Table 1: Key Nucleophilic Substitution Reactions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methylamine | DMF, 80°C, 12 h | Amidino-pyrrolidine derivative | 72% | |

| HCl (6M) | Reflux, 4 h | Pyrrolidinyl-carboxylic acid | 65% |

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with alkynes or nitriles to form fused heterocycles. For instance:

-

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : Forms triazole-linked hybrids, enhancing pharmacological potential.

-

Nitrile oxide dipolar cycloaddition : Generates isoxazoline derivatives under mild conditions .

Table 2: Cycloaddition Examples

| Partner | Catalyst | Product | Application | Source |

|---|---|---|---|---|

| Phenylacetylene | CuBr, Et₃N | Triazole-oxadiazole conjugate | Anticancer screening | |

| Benzonitrile oxide | None (thermal) | Isoxazoline-pyrrolidine hybrid | Enzyme inhibition |

Pyrrole Functionalization

The pyrrole ring undergoes electrophilic substitution (e.g., nitration, halogenation) at the α-positions:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups, enhancing electron-withdrawing properties.

-

Bromination : NBS in CCl₄ yields mono- or di-brominated derivatives, useful in cross-coupling reactions .

Key Observation : Bromination occurs preferentially at the pyrrole C-2 and C-5 positions due to steric hindrance from the adjacent ethanone group.

Pyrrolidine Ring Modifications

The pyrrolidine nitrogen participates in alkylation or acylation reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

-

Acylation : Acetic anhydride acetylates the nitrogen, altering solubility and bioavailability.

Table 3: Pyrrolidine Derivatization

| Reaction | Reagent | Product | Pharmacological Effect | Source |

|---|---|---|---|---|

| N-Methylation | CH₃I, K₂CO₃, DMF | N-Methylpyrrolidinium salt | Enhanced CNS uptake | |

| N-Acetylation | Ac₂O, Pyridine | N-Acetyl-pyrrolidine derivative | Improved metabolic stability |

Ketone Reactivity

The ethanone carbonyl engages in nucleophilic additions:

-

Grignard Reaction : Forms tertiary alcohols with organomagnesium reagents.

-

Condensation : Reacts with hydrazines to form hydrazones, a precursor for heterocyclic syntheses .

Example : Condensation with semicarbazide yields a semicarbazone derivative used in crystallography studies .

Metal Coordination

The oxadiazole and pyrrolidine nitrogens act as ligands for transition metals:

-

Copper(II) complexes : Form stable octahedral complexes, as demonstrated in dimeric structures with flavonolate ligands .

-

Palladium catalysis : Facilitates Suzuki-Miyaura couplings via oxidative addition .

Notable Complex : [Cu(oxadiazole-pyrrolidine)₂] exhibits antioxidant activity in DPPH assays (IC₅₀ = 18 µM) .

Photochemical Reactions

UV irradiation induces [2+2] cycloadditions between the oxadiazole and pyrrole rings, forming fused bicyclic structures . These products show enhanced fluorescence properties.

Bioconjugation

The compound serves as a scaffold for bioconjugation via:

-

Click Chemistry : Azide-functionalized analogs enable conjugation to antibodies or proteins.

-

EDC/NHS Coupling : Activates the ketone for amide bond formation with biomolecules.

Critical Analysis of Reaction Pathways

-

Steric Effects : Bulky substituents on the pyrrolidine ring hinder nucleophilic substitution at the oxadiazole.

-

Electronic Effects : Electron-withdrawing groups on the oxadiazole enhance electrophilic substitution on the pyrrole.

-

Solvent Dependency : Polar aprotic solvents (e.g., DMF) improve yields in cycloadditions compared to THF or dioxane .

科学研究应用

Antimicrobial Activity

Research indicates that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Anticancer Properties

The oxadiazole-containing compounds have been explored for their anticancer activities. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation . For example, derivatives of oxadiazole have shown efficacy against several cancer cell lines, including breast and lung cancer cells.

Neurological Applications

The pyrrolidine ring in this compound suggests potential applications in treating neurological disorders. Research has indicated that similar structures can act as ligands for neurotransmitter receptors, which may help in developing treatments for conditions like anxiety and depression .

Molecular Docking Studies

Computational studies involving molecular docking have been employed to predict the binding affinity of 1-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone to various biological targets. These studies help elucidate the compound's mechanism of action and optimize its structure for enhanced activity .

Case Study 1: Antimicrobial Efficacy

A recent study focused on synthesizing oxadiazole derivatives similar to this compound and evaluating their antimicrobial activity against E. coli and Candida albicans. The results indicated that several derivatives exhibited significant inhibitory effects, highlighting the potential for developing new antimicrobial agents .

Case Study 2: Anticancer Activity

Another investigation evaluated the anticancer effects of oxadiazole derivatives on human cancer cell lines. The study found that certain modifications to the oxadiazole structure enhanced cytotoxicity against breast cancer cells (MCF7), suggesting that structural optimization could lead to more potent anticancer agents .

作用机制

The mechanism of action for 1-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

相似化合物的比较

1-(3-(1,2,4-Oxadiazol-3-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

1-(3-(1,2,4-Oxadiazol-3-yl)morpholin-1-yl)-2-(1H-pyrrol-1-yl)ethanone: Contains a morpholine ring instead of a pyrrolidine ring.

Uniqueness: 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is unique due to the combination of its three distinct ring systems, which confer specific chemical properties and potential biological activities not found in similar compounds.

生物活性

The compound 1-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a novel chemical entity that has garnered attention due to its potential biological activities. This compound features a pyrrolidine moiety linked to an oxadiazole ring, which is known for its diverse pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The structural formula of the compound can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent. The following sections detail specific activities observed in research.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDACs). A study demonstrated that related oxadiazole compounds effectively inhibited telomerase activity, leading to apoptosis in cancer cells .

| Compound | Target | Effect |

|---|---|---|

| This compound | Telomerase | Inhibition |

| Related Oxadiazole Derivatives | HDAC | Inhibition |

Antimicrobial Activity

Oxadiazoles have also shown promise as antimicrobial agents. The compound's ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis contributes to its effectiveness against various pathogens. Studies have reported that oxadiazole derivatives possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been attributed to its ability to modulate inflammatory pathways. It has been shown to reduce the expression of pro-inflammatory cytokines and inhibit the activation of NF-kB signaling pathways .

Case Studies

Several case studies have documented the biological efficacy of oxadiazole derivatives:

- Study on Cancer Cell Lines : A recent study evaluated the cytotoxic effects of various oxadiazole derivatives on breast cancer cell lines (MCF7). The study found that compounds with a similar scaffold to this compound exhibited IC50 values lower than standard chemotherapeutics like doxorubicin .

- Antimicrobial Testing : Another investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones for the compound compared to controls, suggesting its potential as a new antimicrobial agent .

属性

IUPAC Name |

1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-2-pyrrol-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2/c17-11(8-15-4-1-2-5-15)16-6-3-10(7-16)12-13-9-18-14-12/h1-2,4-5,9-10H,3,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBMKWXFABHDWDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC=N2)C(=O)CN3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。